2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
The compound 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic small molecule featuring a tetrahydroisoquinoline core fused with an azetidine ring substituted by a 3-(trifluoromethyl)benzoyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Key structural attributes:
- Tetrahydroisoquinoline core: A partially saturated bicyclic system common in bioactive molecules, contributing to rigidity and π-π stacking interactions.
- 3-(Trifluoromethyl)benzoyl group: Enhances lipophilicity and metabolic stability via the electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O.ClH/c21-20(22,23)17-7-3-6-15(10-17)19(26)25-12-18(13-25)24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,18H,8-9,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTJBUHQIBCSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also crucial to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azetidine ring and tetrahydroisoquinoline moiety contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Structural Analogs Identified in Evidence
The evidence highlights several tetrahydroisoquinoline derivatives with distinct substituents (Table 1). None directly match the target compound’s azetidine-benzoyl motif, but structural parallels allow inferring differences in physicochemical and pharmacological properties.
Table 1: Key Structural Comparisons
Detailed Analysis of Structural Differences
Substituent Effects
- Azetidine vs. Indole/Phenyl Groups : The target compound’s azetidine-benzoyl moiety introduces rigidity and moderate lipophilicity, whereas indole-containing analogs (e.g., ) have larger aromatic systems that may hinder membrane permeability or induce off-target interactions.
- Carboxylic Acid Derivatives : Compounds like prioritize hydrogen bonding via ionizable groups, contrasting with the target’s emphasis on hydrophobic interactions.
Pharmacokinetic Implications
- Solubility : The hydrochloride salt form of the target compound and improves aqueous solubility, whereas indole derivatives () may require formulation adjustments due to lower solubility.
- Metabolic Stability : The trifluoromethyl group in both the target and resists oxidative metabolism, but the azetidine ring in the target could slow hepatic clearance compared to simpler substituents.
Similarity Scores and Limitations
provides similarity scores (0.91–0.98) for tetrahydroisoquinoline-carboxylic acid derivatives , but these compounds lack the azetidine-benzoyl motif. While high similarity scores suggest structural resemblance, critical functional group differences limit direct extrapolation of pharmacological data.
Biological Activity
The compound 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes a trifluoromethyl group, an azetidine ring, and a tetrahydroisoquinoline moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available scientific literature.
- Molecular Formula : C14H12F3N2O3
- Molecular Weight : 344.31 g/mol
- CAS Number : 2326702-04-7
The exact mechanism of action for this compound remains largely unexplored. However, similar compounds in its class have shown interactions with various biological targets:
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Potential Targets : It is hypothesized that the azetidine and tetrahydroisoquinoline moieties may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that compounds related to tetrahydroisoquinolines exhibit neuroprotective properties. For instance, studies on similar compounds have demonstrated:
- Cell Viability : Compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) show concentration-dependent effects on dopaminergic neurons. At lower concentrations, they may protect against neurotoxicity while higher concentrations lead to cell death through apoptosis .
2. Anticancer Activity
Preliminary data suggest that related compounds may possess anticancer properties:
- Mechanisms : These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways and influencing the expression of pro-apoptotic and anti-apoptotic proteins .
3. Antimicrobial Properties
Emerging studies indicate potential antimicrobial effects:
- Target Interactions : The compound's structure suggests it could interact with microbial enzymes or receptors, although specific studies are needed to confirm these effects.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride?
- Methodological Answer : The compound can be synthesized via benzoylation of an azetidine intermediate. A general procedure involves reacting 1,2,3,4-tetrahydroisoquinoline derivatives with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., 1,4-dioxane) under inert conditions. Stirring at room temperature overnight followed by ice-water quenching and filtration yields the crude product, which can be purified via recrystallization or chromatography . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions by narrowing down optimal solvents, temperatures, and catalysts .
Q. How can researchers characterize the structural purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the presence of the azetidinyl, trifluoromethylbenzoyl, and tetrahydroisoquinoline moieties.
- LC-MS : Verify molecular weight and detect impurities.
- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline).
Cross-reference data with PubChem entries or structurally similar compounds (e.g., [3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, CAS 1261849-23-3]) to validate peaks .
Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : Store the hydrochloride salt in anhydrous conditions at -20°C to prevent hydrolysis. Use dimethyl sulfoxide (DMSO) or methanol for solubilization, as these minimize degradation. Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–40°C) to assess degradation kinetics. Monitor via HPLC to identify decomposition products .
Advanced Research Questions
Q. How can computational chemistry optimize the reaction pathway for synthesizing this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps. Integrate machine learning to analyze historical reaction data (e.g., yields, solvents) and recommend optimal conditions. Experimental validation should follow, with iterative feedback into computational models to refine predictions .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous phases.
- Thermogravimetric analysis (TGA) : Detect solvent residues.
Standardize solubility testing using the shake-flask method in buffered solutions (pH 1–7.4) at 25°C. Compare results with structurally analogous compounds (e.g., 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, CAS 1260683-15-5) .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use a combination of:
- Surface plasmon resonance (SPR) : Screen for binding affinity to target proteins.
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
- Metabolomics : Track changes in metabolic pathways post-treatment.
Cross-validate findings with molecular docking studies using the compound’s InChI key (if available) to predict binding poses in protein active sites .
Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Implement flow chemistry for improved heat and mass transfer. Use membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Compare scalability with similar azetidine-containing compounds (e.g., 3-(1-Azetidinylmethyl)phenylmethanone, CAS 898771-85-2) to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
